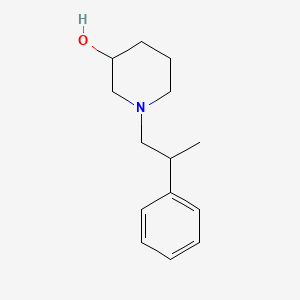

1-(2-Phenylpropyl)piperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Phenylpropyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

The synthesis of 1-(2-Phenylpropyl)piperidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylpropyl bromide and piperidin-3-ol.

Reaction Conditions: The reaction between 2-phenylpropyl bromide and piperidin-3-ol is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Industrial Production: Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-(2-Phenylpropyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Scientific Research Applications

1-(2-Phenylpropyl)piperidin-3-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in treating neurological disorders and as an analgesic agent.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

1-(2-Phenylpropyl)piperidin-3-ol can be compared with other similar compounds, such as:

Piperidine: A simpler structure with a wide range of applications in organic synthesis and drug design.

Piperidin-4-ol: Another piperidine derivative with potential antiviral and anticancer activities.

Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties

Biological Activity

1-(2-Phenylpropyl)piperidin-3-ol, also known as 1-(2-phenylpropyl)-3-hydroxypiperidine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a phenylpropyl substituent at the nitrogen atom. The molecular formula is C14H21N, and it has a molecular weight of 219.33 g/mol. The compound's structure influences its interaction with biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound acts as a modulator of dopamine receptors, which are crucial for regulating mood, reward, and motor functions. Studies have indicated that it may exhibit both agonistic and antagonistic effects depending on the receptor subtype involved.

- Serotonin Receptor Interaction: It also interacts with serotonin receptors, potentially influencing mood and anxiety levels. This dual action on both dopamine and serotonin systems suggests its potential utility in treating mood disorders.

Biological Activities

This compound has been investigated for various biological activities:

- Antidepressant Effects: Animal studies have shown that the compound can produce antidepressant-like effects in models of depression, likely due to its modulation of serotonergic pathways.

- Analgesic Properties: Research indicates that it may possess analgesic properties, providing relief from pain through central nervous system mechanisms.

- Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotection against oxidative stress, potentially benefiting conditions like neurodegenerative diseases.

Data Tables

The following table summarizes key biological activities and their corresponding effects:

| Biological Activity | Effect Description | Reference |

|---|---|---|

| Antidepressant | Reduces symptoms in animal models | |

| Analgesic | Provides pain relief in acute pain models | |

| Neuroprotective | Protects neurons from oxidative damage |

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure for assessing antidepressant efficacy. This suggests its potential as a therapeutic agent for depression.

Case Study 2: Analgesic Effects

In another investigation, the compound was tested for analgesic properties using the tail-flick test in rats. Results indicated that it significantly increased pain threshold compared to control groups, supporting its use in pain management strategies.

Properties

IUPAC Name |

1-(2-phenylpropyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-9-5-8-14(16)11-15/h2-4,6-7,12,14,16H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOZOGJEMGZYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC(C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.